molecular formula C12H10N2 B14115037 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile

2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B14115037
M. Wt: 182.22 g/mol
InChI Key: KTXADGROOVJEPC-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a 3-methylphenyl group and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of 3-methylstyrene with diethyl malonate, followed by the introduction of cyano groups. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclopropanation reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitration with a mixture of nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(3-methylphenyl)cyclopropane-1,1-dicarboxylic acid.

    Reduction: 2-(3-methylphenyl)cyclopropane-1,1-diamine.

    Substitution: 2-(3-nitrophenyl)cyclopropane-1,1-dicarbonitrile or 2-(3-bromophenyl)cyclopropane-1,1-dicarbonitrile.

Scientific Research Applications

2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. Pathways involving oxidative stress and enzyme inhibition have been proposed based on preliminary studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile
  • 2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile
  • 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile

Uniqueness

2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile is unique due to the position of the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The specific substitution pattern can affect the compound’s electronic properties and steric interactions, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C12H10N2/c1-9-3-2-4-10(5-9)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3

InChI Key

KTXADGROOVJEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC2(C#N)C#N

Origin of Product

United States

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